molecular formula C24H22O5 B1598505 Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate CAS No. 31140-37-1

Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate

Cat. No. B1598505
CAS RN: 31140-37-1
M. Wt: 390.4 g/mol
InChI Key: PXYPBZYXNPAGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific details about the molecular structure of “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.



Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the reactants, products, and mechanisms involved. Unfortunately, I couldn’t find specific information on the chemical reactions involving “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and uses. However, I couldn’t find specific details about the physical and chemical properties of “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.


Scientific Research Applications

Liquid Crystalline Behavior and Chirooptical Properties

Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate and related compounds have been extensively studied for their unique liquid crystalline behavior, which is crucial for various device applications, including displays and sensors. For instance, a study on optically active, three-ring calamitic liquid crystals reported the synthesis, characterization, and liquid crystalline behavior of certain compounds, demonstrating their potential in stabilizing liquid crystal phases with significant implications for applied sciences, especially in device applications. These phases include blue phase-I/II and chiral nematic and smectic C phases, showcasing ferroelectric switching behavior over a wide thermal range, with spontaneous polarization values exceeding 100 nC cm². The photophysical and chirooptical behaviors of these mesogens were also investigated, highlighting their applications in optical devices (Veerabhadraswamy et al., 2015).

Mesophase Formation and Stability

The formation and stability of mesophases in liquid crystals containing Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate derivatives have been a subject of research, with findings indicating that these compounds exhibit both smectic C (Sc*) and nematic (N*) phases. The thermal behavior and phase transitions are influenced by the molecular structure, such as the length of the terminal alkyl chain, indicating the importance of molecular design in the development of liquid crystalline materials for specific applications (Tsai et al., 1995).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate and its analogs is critical for expanding the application range of these compounds. Studies have explored various synthetic routes and chemical reactions to produce novel derivatives, aiming to enhance their liquid crystalline properties or to introduce new functionalities for specific scientific and technological applications. This includes the development of compounds with improved mesomorphic behavior, ferroelectric liquid crystal properties, and suitability for photopolymeric and electrochromic applications (Haramoto et al., 1988; Haramoto & Kamogawa, 1987).

Photophysical and Electrochromic Applications

The photophysical and electrochromic properties of Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate derivatives are of particular interest for applications in optical data storage and display technologies. Research has focused on the photoinduced birefringence and the cooperative motion of polar side groups in amorphous polymers, demonstrating the potential of these materials in reversible optical storage technologies. The synthesis and characterization of novel compounds, as well as their application in photopolymerization processes, have been explored, indicating the versatility and potential of these materials in advanced optical applications (Meng et al., 1996).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its handling and disposal. Unfortunately, I couldn’t find specific information on the safety and hazards of “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.


Future Directions

The future directions of research on a compound can provide insights into its potential applications and benefits. However, I couldn’t find specific information on the future directions of “Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate”.


Please note that the information available is limited and may not fully cover all aspects of your request. For more detailed information, it may be necessary to consult a specialist or conduct further research.


properties

IUPAC Name

methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O5/c1-24(2,20-13-9-18(10-14-20)17-7-5-4-6-8-17)29-23(26)28-21-15-11-19(12-16-21)22(25)27-3/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYPBZYXNPAGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151920
Record name Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate

CAS RN

31140-37-1
Record name Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31140-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethyl-p-phenylbenzyl hydrogen carbonate , ester with methyl p-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[2-(4-phenylphenyl)propan-2-yloxycarbonyloxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.